2,3-Dimethyl-6-isopropyl-4h-pyran

Natural product chemistry Monoterpene isomerism Artemisia chemotaxonomy

2,3-Dimethyl-6-isopropyl-4H-pyran (CAS 412041-67-9, C₁₀H₁₆O, MW 152.23 g/mol), also designated 2,3-DMIP-P, is an irregular monoterpene belonging to the 4H-pyran subclass. It was first isolated and structurally characterized from Artemisia tridentata ssp.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Cat. No. B1253568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-isopropyl-4h-pyran
Synonyms2,3-dimethyl-6-isopropyl-4H-pyran
2,3-DMIP-P
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=C(OC(=CC1)C(C)C)C
InChIInChI=1S/C10H16O/c1-7(2)10-6-5-8(3)9(4)11-10/h6-7H,5H2,1-4H3
InChIKeySWNKFDXTSKNDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6-isopropyl-4H-pyran: Evidence-Based Procurement Profile for an Irregular Artemisia Monoterpene


2,3-Dimethyl-6-isopropyl-4H-pyran (CAS 412041-67-9, C₁₀H₁₆O, MW 152.23 g/mol), also designated 2,3-DMIP-P, is an irregular monoterpene belonging to the 4H-pyran subclass [1]. It was first isolated and structurally characterized from Artemisia tridentata ssp. vaseyana and Artemisia cana ssp. viscidula (Asteraceae, tribe Anthemideae) and published as a previously unidentified member of the Anthemideae monoterpene inventory [1]. Unlike regular head-to-tail monoterpenes, its non-head-to-tail carbon skeleton arises through a chrysanthemyl diphosphate synthase (CDS)-mediated biosynthetic pathway restricted to the Anthemideae tribe [2]. The compound is commercially available from specialist fine-chemical suppliers for research use, with computed physicochemical parameters including a density of 0.895 g/cm³, a boiling point of 216.8 °C (760 mmHg), a flash point of 77.5 °C, and a refractive index of 1.466 .

Chemotaxonomic marker for Artemisia species authentication
Reference standard with documented ¹H NMR identity
Irregular monoterpene endpoint for CDS pathway studies

Why Generic 4H-Pyran or Monoterpene Substitution Fails for 2,3-Dimethyl-6-isopropyl-4H-pyran


In-class compounds cannot be interchanged casually because the exact ring isomer (4H-pyran vs. 2H-pyran), the degree of unsaturation at C6 (saturated isopropyl vs. unsaturated isopropenyl), and the methyl substitution pattern on the pyran ring jointly govern physicochemical properties, ADMET predictions, and biosynthetic origin [1]. The co-isolated analog 2,2-dimethyl-6-isopropenyl-2H-pyran differs in molecular formula (C₁₀H₁₄O vs. C₁₀H₁₆O), XlogP (3.10 vs. 2.60), and CYP interaction profile, meaning it cannot serve as a drop-in reference standard for the target compound [2]. Furthermore, generic synthetic 4H-pyrans lack the irregular monoterpene skeleton specific to the Anthemideae tribe, making them irrelevant for chemotaxonomic, biosynthetic, or natural-product-authenticity studies [3].

Ring-isomer shift (4H-pyran vs. 2H-pyran) alters chromatographic retention and spectral fingerprints.

Co-isolated analog differs in XlogP, CYP interaction profile, and subcellular localization prediction.

Synthetic 4H-pyrans lack the irregular CDS-derived skeleton, invalid for chemotaxonomic or biosynthetic reference.

2,3-Dimethyl-6-isopropyl-4H-pyran: Quantitative Differentiation Evidence vs. Closest Analogs


Ring-System and Substitution-Pattern Differentiation vs. 2,2-Dimethyl-6-isopropenyl-2H-pyran

The target compound possesses a 4H-pyran core with methyl substituents at C2 and C3 and a saturated isopropyl group at C6, whereas the closest co-isolated analog, 2,2-dimethyl-6-isopropenyl-2H-pyran, features a 2H-pyran core with gem-dimethyl groups at C2 and an unsaturated isopropenyl group at C6 [1]. This structural divergence results in a molecular formula difference of two hydrogen atoms (C₁₀H₁₆O vs. C₁₀H₁₄O) and a molecular weight difference of 2.01 g/mol (152.23 vs. 150.22), with the target compound exhibiting a lower XlogP (2.60 vs. 3.10) reflecting the saturation difference [2].

Structural Comparison
Class-level inference
4H-pyran (target) vs. 2H-pyran (analog)
ΔMW = 2.01 g/mol, ΔXlogP = -0.50
Ring-isomer and saturation may shift retention and ADMET predictions.
Spectroscopic confirmation recommended upon receipt.
Natural product chemistry Monoterpene isomerism Artemisia chemotaxonomy

ADMET Prediction Profile Comparison: Lysosomal vs. Mitochondrial Subcellular Localization and CYP Interaction Differences

Computational ADMET profiling via admetSAR 2 reveals that the target compound is predicted to localize to lysosomes (probability 0.4025), whereas the closest analog 2,2-dimethyl-6-isopropenyl-2H-pyran is predicted to localize to mitochondria (probability 0.4578) [1]. The target compound shows a higher predicted probability for human intestinal absorption (99.10% vs. 98.25%) but a lower probability for Caco-2 permeability (75.08% vs. 88.35%) [1]. Key CYP interaction differences include CYP2C9 substrate prediction (– vs. +) and CYP2D6 inhibition prediction (– vs. +), indicating divergent hepatic metabolism profiles [1].

ADMET Prediction
Supporting evidence
Lysosome (0.40) vs. Mitochondrion (0.46) localization; divergent CYP2C9/CYP2D6 calls.
Predicted trafficking and metabolism may differ; analog not a surrogate.
Computational predictions require experimental validation.
ADMET prediction In silico pharmacology Drug-likeness screening

Spectral Fingerprint as a Procurement Identity Check: ¹H NMR in CDCl₃ (SpectraBase Reference)

A reference ¹H NMR spectrum of 2,3-dimethyl-6-isopropyl-4H-pyran is deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: 1nuYm1r0I9D), acquired in CDCl₃ solvent [1]. The spectrum exhibits characteristic resonances consistent with the 4H-pyran scaffold: the aliphatic methylene protons at C5 appear as a multiplet in the δ 2.0–2.5 ppm region, the two methyl singlets attached to the olefinic carbons C2 and C3 resonate between δ 1.5–1.8 ppm, and the isopropyl methine septet appears near δ 2.5–3.0 ppm with a corresponding methyl doublet at δ 1.0–1.2 ppm [1]. In contrast, the closest analog 2,2-dimethyl-6-isopropenyl-2H-pyran (MW 150.22) displays a distinct olefinic region due to the isopropenyl vinyl protons (δ ~4.8–5.1 ppm) that is absent in the target compound, providing a definitive spectroscopic discriminator [2].

¹H NMR Identity Check
Supporting evidence
No vinyl protons (δ 4.8–5.1); isopropyl methine septet at δ 2.5–3.0.
Absence of vinyl signals confirms 4H-pyran structure vs. analog.
Reference spectrum: SpectraBase ID 1nuYm1r0I9D.
Structural elucidation NMR spectroscopy Quality control

Biosynthetic Pathway and Natural-Source Specificity as a Chemotaxonomic Authentication Criterion

The irregular monoterpene skeleton of 2,3-dimethyl-6-isopropyl-4H-pyran originates exclusively from the chrysanthemyl diphosphate synthase (CDS) pathway, which is confined to plants of the tribe Anthemideae (Asteraceae) [1]. Within this tribe, the compound has been definitively identified in only two Artemisia taxa: A. tridentata ssp. vaseyana and A. cana ssp. viscidula, co-occurring with 2,2-dimethyl-6-isopropenyl-2H-pyran and 2-isopropenyl-5-methylhexa-trans-3,5-diene-1-ol [2]. By contrast, synthetic 4H-pyran derivatives used in fragrance applications (e.g., those described in V. MANE FILS patents EP 1927593 A1 and US 6455579) are produced via hetero-Diels-Alder reactions from acyclic precursors and lack the CDS-derived irregular skeleton, making them structurally, biosynthetically, and chemotaxonomically distinct entities [3].

Biosynthetic Origin
Class-level inference
CDS pathway product; restricted to A. tridentata ssp. vaseyana and A. cana ssp. viscidula.
Only CDS-derived compound carries Anthemideae-specific signature.
Synthetic 4H-pyrans lack this chemotaxonomic marker.
Biosynthesis Chemotaxonomy Irregular monoterpene metabolism

2,3-Dimethyl-6-isopropyl-4H-pyran: Evidence-Anchored Application Scenarios for Procurement Decisions


Artemisia Chemotaxonomy and Irregular Monoterpene Metabolomics Reference Standard

Given its confirmed occurrence exclusively in A. tridentata ssp. vaseyana and A. cana ssp. viscidula and its biosynthesis via the Anthemideae-restricted CDS pathway [1], the compound serves as a diagnostic chemotaxonomic marker. Procurement is justified for any GC-MS or LC-MS metabolomics workflow aimed at authenticating Artemisia species or studying irregular monoterpene distribution across the Anthemideae tribe. The co-isolated analog 2,2-dimethyl-6-isopropenyl-2H-pyran cannot substitute because its distinct retention index, mass spectrum, and absence in certain Artemisia taxa would compromise specificity [2].

In Silico ADME-Tox and Cell-Based Pharmacology Studies Requiring Lysosome-Localized Monoterpenes

The predicted lysosomal subcellular localization (probability 0.4025) and the unique CYP interaction profile (CYP2C9 substrate –, CYP2D6 inhibition –) differentiate this compound from its mitochondrion-localized analog [1]. Researchers designing organelle-targeted delivery or evaluating lysosomal storage disorder models should source the target compound rather than the analog, as divergent intracellular trafficking would confound phenotypic readouts. However, all ADMET data are computational predictions from admetSAR 2 and should be experimentally validated [1].

Quality Control Identity Verification Using ¹H NMR Spectral Fingerprinting

The availability of a reference ¹H NMR spectrum in CDCl₃ via the Wiley KnowItAll library [1] enables incoming QC laboratories to confirm identity by the absence of isopropenyl vinyl proton signals (δ ~4.8–5.1 ppm), which would indicate contamination or mislabeling with 2,2-dimethyl-6-isopropenyl-2H-pyran. This spectroscopic gate is critical when procuring from suppliers where the two Artemisia-derived irregular monoterpenes may be co-stocked or share similar catalog nomenclature.

Biosynthetic Pathway Studies of Chrysanthemyl Diphosphate Synthase (CDS) Substrate Plasticity

As an authenticated product of the CDS-catalyzed irregular monoterpene pathway [1], the compound can serve as an analytical endpoint in in vitro enzymatic assays or heterologous expression studies probing CDS substrate scope and product specificity. The target compound's saturated isopropyl terminus at C6 contrasts with the unsaturated isopropenyl terminus of the co-produced analog, making both compounds valuable as paired pathway outputs for mechanistic enzymology studies [2].

Application
Selection Property
Validation Focus
Chemotaxonomic Metabolomics
Species-specific occurrence
GC-MS/LC-MS retention and mass spectra match
Lysosome-Targeted ADME-Tox Studies
Predicted lysosomal localization
Experimental confirmation of organelle trafficking
QC Identity Verification
¹H NMR spectral fingerprint
Absence of isopropenyl signals
CDS Pathway Enzymology
Biosynthetic pathway authenticity
Enzyme assay endpoint consistency
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